molecular formula C6H4ClI2N B2897654 5-Chloro-2,4-diiodo-aniline CAS No. 1672665-95-0

5-Chloro-2,4-diiodo-aniline

Cat. No. B2897654
CAS RN: 1672665-95-0
M. Wt: 379.36
InChI Key: NUUOBMRVDYRFIP-UHFFFAOYSA-N
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Description

5-Chloro-2,4-diiodo-aniline is a chemical compound with the molecular formula C6H4ClI2N . It has a molecular weight of 379.37 . The compound is used in various areas of research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine and iodine atoms, and an amine group . The InChI code for the compound is 1S/C6H4ClI2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 .

Scientific Research Applications

  • Biocidal Applications : A study by Asaad et al. (1988) discusses the synthesis of compounds related to 5-Chloro-2,4-diiodo-aniline and their potential as biocides, with specific mention of molluscicidal and fungicidal activities Asaad et al., 1988.

  • Fluorescence Quenching Studies : Geethanjali et al. (2015) have explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, which includes derivatives similar to this compound. This study could provide insights into the photophysical properties of such compounds Geethanjali et al., 2015.

  • Reductive Dehalogenation in Environmental Remediation : Kuhn and Suflita (1989) investigated the biological dehalogenation of chloroanilines in polluted aquifers, a process that could be relevant for environmental remediation involving this compound Kuhn & Suflita, 1989.

  • Synthesis and Characterization in Material Science : Kefi et al. (2007) described the chemical preparation and characterization of a new organic cation using a compound structurally related to this compound. This research is significant for the development of new materials Kefi et al., 2007.

  • Spectroscopic Analysis for Chemical Properties : Rai et al. (2006) conducted vibrational spectroscopic studies on chlorine substituted anilines, which can provide valuable data for understanding the molecular structure and behavior of this compound Rai et al., 2006.

  • Adsorption Studies for Environmental Applications : Słomkiewicz et al. (2017) measured the adsorption of chloro derivatives of aniline on halloysite adsorbents, highlighting its relevance in environmental science, particularly in the removal of toxic compounds from wastewater Słomkiewicz et al., 2017.

Mechanism of Action

Target of Action

5-Chloro-2,4-diiodo-aniline is a chemical compound that belongs to the family of halogenated aromatic amines.

Mode of Action

. They can act as nucleophiles or electrophiles, enabling them to interact with a wide range of biological targets.

Biochemical Pathways

. They may influence enzyme activity, disrupt normal cellular processes, or even cause DNA damage under certain conditions.

Result of Action

. These could include enzyme inhibition, disruption of cellular processes, or induction of oxidative stress, among others.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other chemicals, and temperature. For instance, certain conditions might enhance or inhibit the compound’s reactivity, thereby influencing its biological effects.

properties

IUPAC Name

5-chloro-2,4-diiodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUOBMRVDYRFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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